molecular formula C18H17N2NaO7S B12727601 Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-(hydroxyphenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate CAS No. 51372-87-3

Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-(hydroxyphenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

Cat. No.: B12727601
CAS No.: 51372-87-3
M. Wt: 428.4 g/mol
InChI Key: KNEWFQZPZHWKLS-YCLOEFEOSA-M
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Description

4-(2,4-dichlorophenoxy)butanoic acid , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial and agricultural applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)butanoic acid typically involves the reaction of 2,4-dichlorophenol with butyric acid under controlled conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and requires heating to facilitate the esterification process. The resulting ester is then hydrolyzed to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(2,4-dichlorophenoxy)butanoic acid is carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, maintaining optimal temperature and pressure conditions to maximize yield and efficiency. The product is then purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxybutanoic acids.

Scientific Research Applications

4-(2,4-dichlorophenoxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its effects on plant growth and development, particularly as a herbicide.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)butanoic acid involves its interaction with specific molecular targets in plants. The compound mimics natural plant hormones, disrupting normal growth processes and leading to the inhibition of cell division and elongation. This results in the effective control of unwanted vegetation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with comparable properties.

Uniqueness

4-(2,4-dichlorophenoxy)butanoic acid is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds like 2,4-D and MCPA provides different solubility and reactivity characteristics, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

51372-87-3

Molecular Formula

C18H17N2NaO7S

Molecular Weight

428.4 g/mol

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N2O7S.Na/c1-9(21)27-7-11-8-28-17-12(16(24)20(17)13(11)18(25)26)19-15(23)14(22)10-5-3-2-4-6-10;/h2-6,12,14,17,22H,7-8H2,1H3,(H,19,23)(H,25,26);/q;+1/p-1/t12-,14-,17-;/m1./s1

InChI Key

KNEWFQZPZHWKLS-YCLOEFEOSA-M

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)[O-].[Na+]

Origin of Product

United States

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